6-Bromo-1-chloro-3-methylisoquinoline
CAS No.:
Cat. No.: VC20146443
Molecular Formula: C10H7BrClN
Molecular Weight: 256.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7BrClN |
|---|---|
| Molecular Weight | 256.52 g/mol |
| IUPAC Name | 6-bromo-1-chloro-3-methylisoquinoline |
| Standard InChI | InChI=1S/C10H7BrClN/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3 |
| Standard InChI Key | WEWNGVFNLLWKAX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=CC(=C2)Br)C(=N1)Cl |
Introduction
Structural and Nomenclative Overview
Isoquinolines are heterocyclic aromatic compounds comprising a benzene ring fused to a pyridine ring. In 6-bromo-1-chloro-3-methylisoquinoline, the bromine substituent at position 6, chlorine at position 1, and methyl group at position 3 introduce steric and electronic modifications that influence its reactivity and interaction with biological targets. The IUPAC name, 6-bromo-1-chloro-3-methylisoquinoline, reflects these substituents’ positions and prioritizes halogen atoms in alphabetical order.
The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing halogens enhance electrophilic substitution potential. X-ray crystallography of analogous isoquinolines reveals bond lengths of approximately 1.34 Å for the pyridine C-N bond and 1.40 Å for the fused benzene C-C bonds, though specific data for this derivative remain unpublished.
Synthesis and Manufacturing Protocols
Key Synthetic Routes
The synthesis of 6-bromo-1-chloro-3-methylisoquinoline typically involves multi-step reactions optimized for yield and purity. A patent by CN102850269A outlines a method for synthesizing structurally related quinoline derivatives, providing insights into plausible pathways . Although the patent focuses on 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, analogous steps—such as Vilsmeier-Haack reactions using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)—may apply .
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Chlorination and Cyclization:
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A mixture of POCl₃ (71.4–80 mL) and DMF (27.2–30 mL) is stirred at 15–30°C to form the Vilsmeier reagent.
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N-(4-Bromophenyl)-3-hydrocinnamamide (34.3–36.5 g) is added, and the reaction proceeds at 80°C overnight.
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Quenching in ice water followed by dichloromethane extraction yields the chlorinated intermediate .
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Methoxylation and Functionalization:
Optimization Challenges
Reaction conditions—such as solvent polarity, temperature, and catalyst selection—critically impact yields. Dichloromethane and chloroform are preferred for their low nucleophilicity, while elevated temperatures (80–100°C) drive cyclization. Purification via column chromatography or recrystallization ensures >97% purity, as commercial suppliers like Chemenu and Crysdot report .
Physicochemical Properties
Molecular and Thermodynamic Data
The compound’s molecular weight (256.53 g/mol) and empirical formula () align with halogenated isoquinolines. Key properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | ~299.4°C (extrapolated) | |
| Density | 1.225 g/cm³ | |
| LogP (Partition Coefficient) | 3.20 | |
| Solubility | Low in water; soluble in dichloromethane, DMF |
The high LogP value indicates lipophilicity, favoring membrane permeability in biological systems .
Spectroscopic Characteristics
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NMR: Predicted signals include a singlet for the methyl group (~δ 2.5 ppm), aromatic protons between δ 7.0–8.5 ppm, and absence of NH peaks due to aromatic substitution.
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IR: Stretching vibrations at ~560 cm⁻¹ (C-Br), 740 cm⁻¹ (C-Cl), and 2900 cm⁻¹ (C-H methyl).
Applications in Pharmaceutical and Organic Chemistry
Intermediate in Drug Synthesis
6-Bromo-1-chloro-3-methylisoquinoline’s halogen atoms serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex molecules. For example:
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Anticancer Agents: Palladium-catalyzed coupling with boronic acids introduces aryl groups, enhancing DNA intercalation potential.
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Antimicrobials: The methyl group improves metabolic stability, while bromine facilitates halogen bonding with bacterial enzymes.
Material Science Applications
Incorporating this compound into metal-organic frameworks (MOFs) leverages its rigid structure to enhance thermal stability. Research into conductive polymers has also explored its electron-deficient core for n-type semiconductors.
| Precaution | Code |
|---|---|
| Avoid inhalation | P261 |
| Use protective gloves | P280 |
| Wash skin after handling | P264b |
Workers must use fume hoods and wear nitrile gloves. Spills should be neutralized with sodium bicarbonate and absorbed in inert materials .
| Supplier | Price (1g) | Purity |
|---|---|---|
| Chemenu | $643 | 97% |
| Crysdot | $681 | 97% |
| Alichem | $722.40 | 97% |
Nanjing Shizhou Biology Technology Co. dominates production, offering bulk quantities under GMP standards .
Cost Drivers
High prices reflect the multi-step synthesis and halogenation costs. Bromine’s scarcity (∼3.6 ppm in Earth’s crust) further elevates production expenses .
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